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Executive Summary
BAY-405 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-

activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic

Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is a critical negative regulator of T-cell receptor

(TCR) signaling, acting as an intracellular immune checkpoint.[3][4][5] In the tumor

microenvironment (TME), factors such as prostaglandin E2 (PGE2) and transforming growth

factor-beta (TGF-β) enhance MAP4K1 activity, leading to suppressed anti-tumor immunity.[1][2]

[3] BAY-405 reverses this immunosuppression by inhibiting MAP4K1, thereby enhancing T-cell

activation, proliferation, and cytokine production, ultimately leading to T-cell-dependent tumor

growth inhibition.[1][3] Preclinical studies have demonstrated the single-agent efficacy of BAY-
405 and its synergistic anti-tumor activity when combined with PD-1/PD-L1 checkpoint

inhibitors.[1][2][3] This document provides a detailed technical guide on the mechanism of

action of BAY-405, its effects on the TME, and the experimental methodologies used to

characterize its activity.

Core Mechanism of Action: MAP4K1 Inhibition
MAP4K1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[4]

Downstream of the T-cell receptor, MAP4K1 negatively regulates T-cell activation by

phosphorylating key signaling adaptors, including SLP-76.[1][5] This phosphorylation leads to

the degradation of these adaptors and subsequent dampening of the T-cell response. Factors
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prevalent in the TME, such as PGE2 and TGF-β, further amplify MAP4K1's

immunosuppressive activity.[1][3]

BAY-405 is an ATP-competitive inhibitor of MAP4K1.[1] By binding to the active site of

MAP4K1, BAY-405 prevents the phosphorylation of its downstream targets. This blockade of

MAP4K1 signaling removes the intrinsic "brake" on T-cell activation, leading to a more robust

and sustained anti-tumor immune response.

Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-405 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of BAY-405[1]

Parameter Value Species Assay Type

MAP4K1 IC50 11 nM Human
Biochemical Kinase

Assay (10 µM ATP)

56 nM Human
Biochemical Kinase

Assay (1 mM ATP)

MAP4K1 Binding IC50 6.2 nM Human
Tracer Binding

Competition Assay

Cellular pSLP76 IC50 0.63 µM Human Jurkat T-cells

ROCK2 Selectivity

Ratio
130-fold Human

Biochemical Kinase

Assay

Kinase Selectivity

Score (S)
0.080 (at 1 µM) Human Panel of 373 kinases

Table 2: Pharmacokinetic Properties of BAY-405[1]
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Species Route Key Parameters

Mouse Oral
Meaningful in vivo exposure

achieved

Rat Oral
Moderate to good metabolic

stability

Dog Oral
Lower metabolic stability

compared to rodents

Table 3: In Vivo Anti-Tumor Efficacy of BAY-405[1][3]

Tumor Model Treatment Outcome

Syngeneic EMT6 (breast) BAY-405 monotherapy
T-cell-dependent suppression

of tumor outgrowth

Syngeneic B16-OVA

(melanoma)
BAY-405 monotherapy

T-cell-dependent suppression

of tumor outgrowth

Syngeneic B16-OVA

(melanoma)
BAY-405 + anti-PD-L1

Superior anti-tumor impact

compared to single agents

Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of BAY-405.

In Vitro T-Cell Activation and Function Assays
Objective: To assess the effect of BAY-405 on T-cell activation, cytokine production, and tumor

cell killing capacity.

Methodology:

T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from

healthy donor blood using Ficoll-Paque density gradient centrifugation. CD3+ T-cells are

subsequently purified using magnetic-activated cell sorting (MACS).
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T-Cell Stimulation: Purified T-cells are cultured in 96-well plates pre-coated with anti-CD3

and anti-CD28 antibodies to stimulate T-cell receptor signaling.

BAY-405 Treatment: T-cells are pre-incubated with varying concentrations of BAY-405 or

vehicle control (DMSO) for 1-2 hours prior to stimulation.

Cytokine Analysis: After 24-48 hours of stimulation, culture supernatants are collected. The

concentrations of key cytokines such as IL-2 and IFN-γ are quantified using enzyme-linked

immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

Proliferation Assay: T-cells are labeled with a proliferation dye (e.g., CFSE) before

stimulation. After 48-72 hours, the dilution of the dye, indicative of cell division, is analyzed

by flow cytometry.

Activation Marker Expression: After 24 hours of stimulation, T-cells are stained with

fluorescently-conjugated antibodies against activation markers (e.g., CD69, CD25) and

analyzed by flow cytometry.

In Vitro Tumor Cell Killing Assay: Human T-cells transduced with a tumor antigen-specific T-

cell receptor (e.g., MART-1 for melanoma) are co-cultured with target tumor cells. The killing

of tumor cells in the presence of varying concentrations of BAY-405 is monitored in real-time

using impedance-based assays or by measuring the release of cytotoxic granules (e.g.,

granzyme B).[1]

In Vivo Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of BAY-405 as a monotherapy and in

combination with other immunotherapies in an immunocompetent host.

Methodology:

Animal Models: Female C57BL/6 or BALB/c mice are used for the B16-OVA melanoma and

EMT6 breast cancer models, respectively.

Tumor Cell Implantation: A suspension of tumor cells (e.g., 1x10^6 B16-OVA cells) is injected

subcutaneously into the flank of the mice.
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BAY-405 Administration: Once tumors are established and reach a palpable size, mice are

randomized into treatment groups. BAY-405 is administered orally, once or twice daily, at a

predetermined dose.

Combination Therapy: For combination studies, an anti-PD-L1 antibody or an isotype control

is administered intraperitoneally at a specified dose and schedule.

Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. Animal

body weight is also monitored as an indicator of toxicity.

Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested. The

infiltration of immune cells (CD4+ T-cells, CD8+ T-cells, regulatory T-cells) into the tumor is

analyzed by flow cytometry or immunohistochemistry. The phosphorylation status of SLP76

in splenic T-cells can be measured as a pharmacodynamic biomarker of BAY-405 activity.[1]

T-Cell Depletion Studies: To confirm the T-cell dependency of the anti-tumor effect, specific

T-cell subsets (e.g., CD8+ T-cells) are depleted by administering depleting antibodies prior to

and during BAY-405 treatment.[1]

Visualizations: Signaling Pathways and Workflows
Signaling Pathways
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Caption: BAY-405 Mechanism of Action in the Tumor Microenvironment.

Experimental Workflows
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In Vitro T-Cell Activation Assay Workflow

Readouts
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Caption: Workflow for In Vitro T-Cell Activation Assays.

In Vivo Syngeneic Tumor Model Workflow
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Caption: Workflow for In Vivo Anti-Tumor Efficacy Studies.

Conclusion
BAY-405 represents a promising novel immuno-oncology agent that targets the intracellular

immune checkpoint MAP4K1. By inhibiting MAP4K1, BAY-405 effectively reverses the

immunosuppressive signals within the tumor microenvironment, leading to enhanced T-cell-

mediated anti-tumor immunity. The preclinical data demonstrate its potential as both a

monotherapy and a combination partner for existing checkpoint inhibitors. The detailed
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experimental protocols and established quantitative readouts provide a solid foundation for the

continued clinical development of BAY-405 as a new therapeutic option for cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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